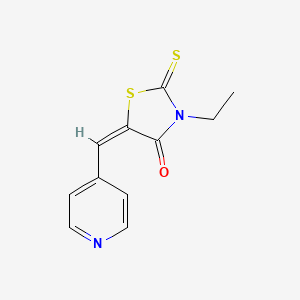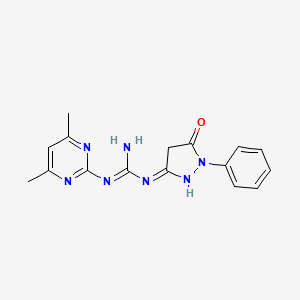![molecular formula C14H24N4O2S B6083188 N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-pyrrolidinesulfonamide](/img/structure/B6083188.png)
N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-pyrrolidinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-pyrrolidinesulfonamide, commonly known as N-ethyl-3-piperidyl benzilate (JB-318), is a synthetic compound that belongs to the class of anticholinergic drugs. It was first synthesized by the US Army during the 1950s as a potential non-lethal incapacitating agent for military use. However, due to its potent pharmacological effects and potential for abuse, its development as a military weapon was discontinued. Today, JB-318 is primarily used in scientific research as a pharmacological tool for studying the role of cholinergic neurotransmission in various physiological and pathological processes.
Mechanism of Action
N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-pyrrolidinesulfonamide acts as a competitive antagonist at the muscarinic acetylcholine receptors, which are widely distributed throughout the body. By blocking these receptors, N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-pyrrolidinesulfonamide inhibits the actions of acetylcholine, a neurotransmitter that plays a critical role in the regulation of various physiological functions, including cognition, memory, movement, and autonomic nervous system activity. N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-pyrrolidinesulfonamide has a high affinity for the M1 and M3 subtypes of muscarinic receptors, which are primarily located in the brain and peripheral tissues, respectively.
Biochemical and Physiological Effects
N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-pyrrolidinesulfonamide has a wide range of biochemical and physiological effects, which depend on the dose and route of administration. At low doses, N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-pyrrolidinesulfonamide can cause mild cognitive impairment, dry mouth, blurred vision, and tachycardia. At higher doses, N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-pyrrolidinesulfonamide can induce delirium, hallucinations, agitation, and seizures. N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-pyrrolidinesulfonamide has been shown to impair learning and memory in animal models, which suggests that it may have potential as a cognitive enhancer in certain contexts.
Advantages and Limitations for Lab Experiments
N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-pyrrolidinesulfonamide has several advantages as a pharmacological tool for studying cholinergic neurotransmission. It has a high potency and selectivity for muscarinic receptors, which allows for precise manipulation of cholinergic signaling pathways. N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-pyrrolidinesulfonamide is also relatively stable and can be administered in a variety of ways, including intravenous, intramuscular, and oral routes. However, N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-pyrrolidinesulfonamide has several limitations that must be taken into account when designing experiments. It has a short half-life and can rapidly undergo metabolism and elimination, which can complicate the interpretation of results. N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-pyrrolidinesulfonamide also has potential off-target effects on other neurotransmitter systems, which can confound the interpretation of specific effects on cholinergic signaling.
Future Directions
N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-pyrrolidinesulfonamide has potential as a therapeutic agent for several neurological and psychiatric disorders that are associated with cholinergic dysfunction. For example, N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-pyrrolidinesulfonamide has been shown to improve cognitive deficits in animal models of Alzheimer's disease and schizophrenia. However, further research is needed to determine the optimal dose, route of administration, and safety profile of N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-pyrrolidinesulfonamide for human use. Additionally, N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-pyrrolidinesulfonamide may have potential as a tool for investigating the role of cholinergic signaling in other physiological processes, such as inflammation, pain, and cardiovascular function.
Synthesis Methods
The synthesis of N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-pyrrolidinesulfonamide involves several chemical reactions starting from readily available precursors. The first step involves the condensation of 2-pyridinecarboxaldehyde with diethylamine to form the intermediate 2-(diethylamino)-3-pyridinylmethanol. This intermediate is then reacted with 1-pyrrolidinesulfonyl chloride to yield the final product, N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-pyrrolidinesulfonamide. The synthesis of N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-pyrrolidinesulfonamide is a complex process that requires specialized equipment and expertise in organic chemistry.
Scientific Research Applications
N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-pyrrolidinesulfonamide is a potent anticholinergic agent that selectively blocks the muscarinic acetylcholine receptors in the central and peripheral nervous systems. This pharmacological property makes it a valuable tool for studying the role of cholinergic neurotransmission in various physiological and pathological processes. N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-pyrrolidinesulfonamide has been used in scientific research to investigate the mechanisms of action of several diseases, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.
properties
IUPAC Name |
N-[[2-(diethylamino)pyridin-3-yl]methyl]pyrrolidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2S/c1-3-17(4-2)14-13(8-7-9-15-14)12-16-21(19,20)18-10-5-6-11-18/h7-9,16H,3-6,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJSJQDHLYZVFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CNS(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-pyrrolidinesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B6083108.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(methylthio)propanamide](/img/structure/B6083111.png)

![N~1~-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B6083129.png)
![3-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2,2-dimethyl-1-propanol](/img/structure/B6083134.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-9H-xanthene-9-carboxamide](/img/structure/B6083153.png)
![7-(2,3-dimethoxybenzyl)-2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6083157.png)
![1-[5-(2-chloro-4-nitrophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B6083158.png)
![6-{1-[(2,7-dimethylquinolin-4-yl)carbonyl]piperidin-4-yl}-2-methylpyrimidin-4(3H)-one](/img/structure/B6083159.png)
![1-[2-(2-ethylphenoxy)propanoyl]pyrrolidine](/img/structure/B6083167.png)
![1-{[1-({6-[(1-methylbutyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B6083171.png)
![1-(2-methoxy-4-{[(2-phenoxyethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6083180.png)
![7-(cyclopropylmethyl)-2-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6083196.png)